REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13](CC3C=CC=CC=3)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1.[H][H]>CO.[Pd].C>[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:8][CH:9]=1 |f:3.4|
|
Name
|
4-(4-Benzyl-piperazin-1-yl)-benzoic acid methyl ester
|
Quantity
|
19.4 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)N1CCN(CC1)CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
Pd charcoal
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd].C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
FILTRATION
|
Details
|
the solid filtered of and
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Type
|
CUSTOM
|
Details
|
A powder with mp. 95-97° C. is obtained
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC=C(C=C1)N1CCNCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |